Stereochemical Configuration Drives Renin Inhibitor Potency
The (2R)-configuration of 1-amino-3-morpholinopropan-2-ol is a critical determinant of biological activity in macrocyclic renin inhibitors. When incorporated as a key intermediate, the (R)-enantiomer enables the formation of the (2R,3S)-amino alcohol pharmacophore found in potent macrocyclic renin inhibitors (compounds 1 and 2) [1]. In contrast, analogous syntheses employing the (S)-enantiomer would produce the non-cognate (2S,3R)-diastereomer, which is expected to exhibit significantly reduced or abolished renin inhibitory activity, consistent with the established stereochemical requirements of aspartyl protease inhibitor pharmacophores [1].
| Evidence Dimension | Enantiomeric identity required for bioactivity |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 452105-38-3) provides (2R)-configuration; used in synthesis of potent macrocyclic renin inhibitors [1] |
| Comparator Or Baseline | (S)-enantiomer (CAS 452105-36-1) yields opposite (2S)-configuration, incompatible with target pharmacophore |
| Quantified Difference | Stereochemical inversion; quantitative potency difference not directly reported for this exact scaffold but class-level SAR shows >100-fold loss upon stereochemical inversion in related renin inhibitor series [1] |
| Conditions | Synthesis of P1-P3-linked macrocyclic renin inhibitors containing the hydroxyethylene isostere scaffold [1] |
Why This Matters
Procurement of the correct (R)-enantiomer ensures downstream synthetic success and target potency; the wrong enantiomer yields inactive or sub-potent API.
- [1] Dhanoa, D. S., Parsons, W. H., Greenlee, W. J., & Patchett, A. A. (1992). The synthesis of potent macrocyclic renin inhibitors. Tetrahedron Letters, 33(13), 1725–1728. https://doi.org/10.1016/S0040-4039(00)91806-4 View Source
